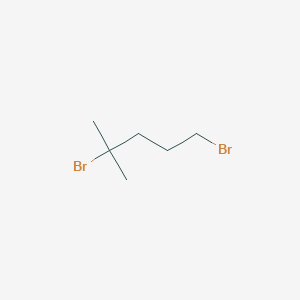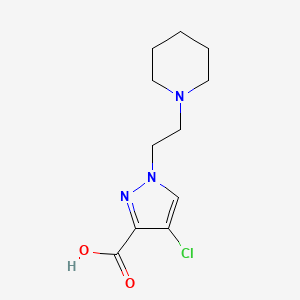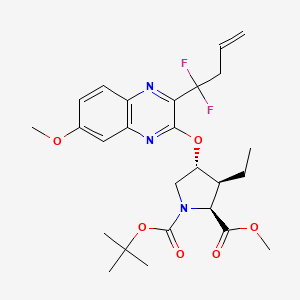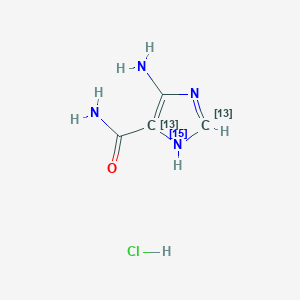
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride is a labeled compound used in various scientific research applications. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3. This compound is particularly significant due to its isotopic labeling, which makes it useful in tracing and studying biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the imidazole ring. One common method involves the reaction of labeled precursors under controlled conditions to ensure the incorporation of the isotopes at the desired positions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the imidazole ring and the subsequent introduction of the amino and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrosoimidazole or nitroimidazole derivatives.
Reduction: Aminoimidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride is used in various scientific research fields, including:
Chemistry: As a labeled compound, it is used in studying reaction mechanisms and tracing chemical pathways.
Biology: It is used in metabolic studies to trace the incorporation of labeled atoms into biomolecules.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the synthesis of labeled compounds for various industrial applications, including the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride involves its incorporation into biochemical pathways where it can be traced using its isotopic labels. The labeled carbon and nitrogen atoms allow researchers to follow the compound through various metabolic processes, providing insights into the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-1H-imidazole-4-carboxamide hydrochloride: A similar compound without isotopic labeling.
4-amino-5-carbamoylimidazole hydrochloride: Another derivative of imidazole with different functional groups.
Uniqueness
The uniqueness of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride lies in its isotopic labeling, which makes it particularly useful for tracing and studying biochemical pathways. This feature distinguishes it from other similar compounds that do not have isotopic labels and are therefore less useful in certain types of research.
Propiedades
Fórmula molecular |
C4H7ClN4O |
|---|---|
Peso molecular |
165.56 g/mol |
Nombre IUPAC |
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i1+1,2+1,7+1; |
Clave InChI |
MXCUYSMIELHIQL-YHSVBKEQSA-N |
SMILES isomérico |
[13CH]1=NC(=[13C]([15NH]1)C(=O)N)N.Cl |
SMILES canónico |
C1=NC(=C(N1)C(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


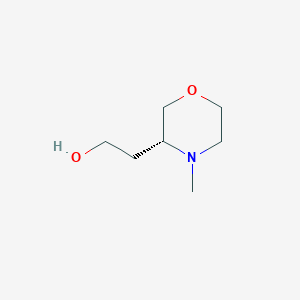

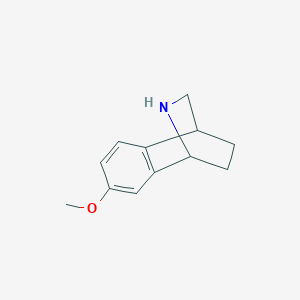
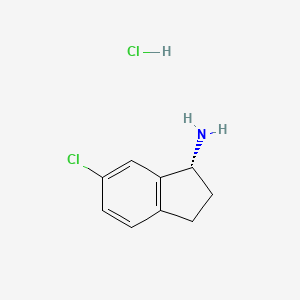
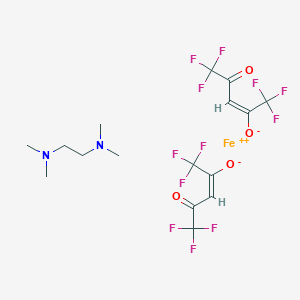
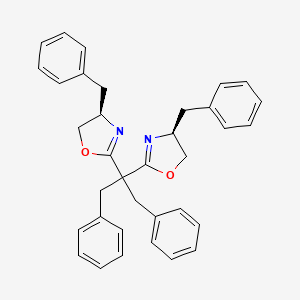
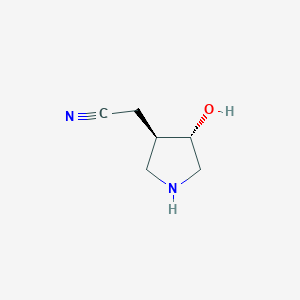
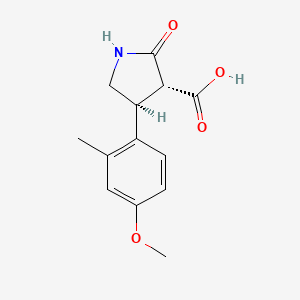
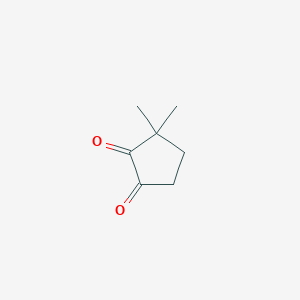
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
